molecular formula C16H14N2O2 B12563058 Pyrido[3,2-g]quinoline-5,10-dione, 3,7-diethyl- CAS No. 193070-62-1

Pyrido[3,2-g]quinoline-5,10-dione, 3,7-diethyl-

Cat. No.: B12563058
CAS No.: 193070-62-1
M. Wt: 266.29 g/mol
InChI Key: UHANIIFWUVXSSL-UHFFFAOYSA-N
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Description

Pyrido[3,2-g]quinoline-5,10-dione, 3,7-diethyl- is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its fused ring structure, which includes both pyridine and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrido[3,2-g]quinoline-5,10-dione, 3,7-diethyl- typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2,5-diaminoterephthalate with β-propiolactone followed by hydrolysis and cyclization can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve the use of heterogeneous catalysts to enhance yield and selectivity. For example, the use of propylphosphonium tetrachloroindate ionic liquid as a catalyst has been reported to be effective in the synthesis of similar quinoline derivatives .

Chemical Reactions Analysis

Types of Reactions: Pyrido[3,2-g]quinoline-5,10-dione, 3,7-diethyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinoline derivatives.

    Substitution: Functionalized quinoline derivatives with halogens, nitro groups, or sulfonic acid groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Pyrido[3,2-g]quinoline-5,10-dione, 3,7-diethyl- involves its interaction with specific molecular targets. For instance, it has been shown to bind to estrogen receptor alpha, epidermal growth factor receptor (EGFR), and NADPH oxidase protein . These interactions can lead to the inhibition of cancer cell proliferation and the induction of apoptosis. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

  • Pyrido[2,3-d]pyrimidinones
  • 1,2,4-Triazolopyrimidines
  • Pyrimidoquinazolines
  • Quinoline derivatives

Comparison: Pyrido[3,2-g]quinoline-5,10-dione, 3,7-diethyl- stands out due to its unique fused ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher selectivity and potency in its biological activities, making it a promising candidate for further research and development .

Properties

CAS No.

193070-62-1

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

3,7-diethylpyrido[3,2-g]quinoline-5,10-dione

InChI

InChI=1S/C16H14N2O2/c1-3-9-5-11-13(17-7-9)16(20)14-12(15(11)19)6-10(4-2)8-18-14/h5-8H,3-4H2,1-2H3

InChI Key

UHANIIFWUVXSSL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C(=O)C3=C(C2=O)C=C(C=N3)CC)N=C1

Origin of Product

United States

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